Zinc(II) 2,2,2-trifluoroethanesulfinate
Description
Zinc(II) 2,2,2-trifluoroacetate (CAS: 21907-47-1) is a fluorinated zinc salt with the molecular formula C₄F₆O₄Zn and a molecular weight of 291.42 g/mol . It is commonly available as a hydrate and is characterized by its hygroscopic nature, requiring storage at room temperature in airtight conditions to prevent moisture absorption . The compound is utilized in organic synthesis and catalysis, particularly in reactions where mild Lewis acidity or fluorine-mediated reactivity is advantageous. Its structure features a trifluoroacetate anion (CF₃COO⁻), which confers electron-withdrawing properties, influencing its chemical behavior .
Properties
IUPAC Name |
zinc;2,2,2-trifluoroethanesulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H3F3O2S.Zn/c2*3-2(4,5)1-8(6)7;/h2*1H2,(H,6,7);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGHSSOALZPRJD-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)S(=O)[O-].C(C(F)(F)F)S(=O)[O-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416821-53-8 | |
| Record name | ZINC(II) 2,2,2-TRIFLUOROETHANE-1-SULFINATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Direct Reaction of Zinc with Trifluoromethanesulfonic Acid
The most straightforward method for preparing zinc triflate involves reacting trifluoromethanesulfonic acid (HOTf) with metallic zinc or zinc carbonate. As described in the Wikipedia entry, this reaction proceeds in polar solvents like acetonitrile or methanol:
Key parameters include temperature control (50–100°C) and solvent choice, which influence reaction kinetics and product purity.
Multi-Step Synthesis via Mercury Intermediates
The Chinese patent CN112239419A outlines a five-step process for zinc triflate production:
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Sulfur-mediated coupling : Carbon disulfide (CS₂), trifluoroiodomethane (CF₃I), and sulfur react to form bis(trifluoromethyl)disulfide ((CF₃S)₂).
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Mercury complexation : (CF₃S)₂ reacts with mercury under light to yield trifluoromethylthio mercury (Hg(SCF₃)₂).
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Oxidation : Hg(SCF₃)₂ is oxidized with H₂O₂ or O₂ to trifluoromethanesulfonic acid monohydrate (CF₃SO₃H·H₂O).
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Acid purification : The aqueous acid solution is distilled to 40–60% concentration.
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Zinc reflux : Zinc metal is added to the acid solution under heating (50–100°C), yielding neutral zinc triflate after rotary evaporation.
This method achieves purities up to 99.5% but involves hazardous mercury, necessitating stringent safety protocols.
Hypothetical Routes for Zinc 2,2,2-Trifluoroethanesulfinate
Sulfinic Acid Neutralization
Assuming the availability of 2,2,2-trifluoroethanesulfinic acid (CF₃CH₂SO₂H), neutralization with zinc oxide or zinc hydroxide could yield the target compound:
This route mirrors the sulfonate synthesis but requires anhydrous conditions to prevent sulfinic acid oxidation to sulfonic acid.
Halide Metathesis
Reaction of zinc chloride with sodium 2,2,2-trifluoroethanesulfinate in a non-aqueous solvent (e.g., THF):
This method’s feasibility depends on the solubility of the sodium sulfinate, which may be limited due to the trifluoroethyl group’s hydrophobicity.
Comparative Analysis of Sulfonate vs. Sulfinate Synthesis
Chemical Reactions Analysis
Zinc(II) 2,2,2-trifluoroethanesulfinate is known to undergo various types of chemical reactions, including:
C-C Bond Formation: It acts as a catalyst in carbon-carbon bond formation reactions.
C-H Activation: It is used in reactions involving the activation of carbon-hydrogen bonds.
Substitution Reactions: It can participate in substitution reactions where it replaces other functional groups in organic molecules.
Common reagents used in these reactions include trifluoroethanesulfinic acid and zinc carbonate. The major products formed from these reactions depend on the specific reaction conditions and substrates used.
Scientific Research Applications
Catalytic Applications in Organic Synthesis
Zinc(II) 2,2,2-trifluoroethanesulfinate serves as an effective Lewis acid catalyst in various organic reactions. Its ability to facilitate C-C bond formation and C-H activation makes it valuable in synthesizing complex organic molecules.
Key Reactions:
- Esterification Reactions: Zn(TfS)₂ is utilized to promote the esterification of carboxylic acids with alcohols, enhancing yield and selectivity.
- Polymerization Processes: It acts as a catalyst in polymerization reactions, contributing to the formation of fluorinated polymers which have unique properties suitable for high-performance applications.
Radical Functionalization of Heterocycles
Recent studies have demonstrated the utility of Zn(TfS)₂ in the direct functionalization of heterocycles via radical pathways. This method allows for the introduction of alkyl groups into heterocyclic compounds under mild conditions.
Case Study:
A study published in Nature highlighted the use of zinc sulfinate salts for transferring alkyl radicals to heterocycles. The reaction conditions were optimized to yield high conversions without the need for stringent exclusion of air or purification steps .
Applications in Energy Storage
Zn(TfS)₂ has been explored as an additive in zinc-ion batteries, enhancing performance metrics such as conductivity and stability at low temperatures. Its incorporation into electrolytes has shown promise for improving charge-discharge cycles and overall battery efficiency.
Performance Metrics:
- High-Temperature Stability: Research indicates that using Zn(TfS)₂ in gel-electrolytes results in superior performance compared to conventional electrolytes, particularly under freezing conditions .
- Electrochemical Performance: Devices incorporating Zn(TfS)₂ additives demonstrated improved efficiency metrics, achieving up to 23.61% efficiency in perovskite solar cells .
Fluorinated Compound Synthesis
The compound is instrumental in synthesizing fluorinated organic compounds, which are critical in pharmaceuticals and agrochemicals due to their unique biological activities.
Synthesis Examples:
- Fluorinated intermediates for drug development have been synthesized using Zn(TfS)₂ as a reagent, showcasing its effectiveness in producing complex fluorinated structures .
Data Tables
Mechanism of Action
The mechanism of action of zinc trifluoroethanesulfinate involves its role as a catalyst in various chemical reactions. It facilitates the formation of carbon-carbon bonds and the activation of carbon-hydrogen bonds by providing a reactive zinc center that interacts with the substrates . The molecular targets and pathways involved in these reactions depend on the specific substrates and reaction conditions used.
Comparison with Similar Compounds
Research Findings and Practical Considerations
- Hygroscopicity : Zinc trifluoroacetate’s hygroscopic nature necessitates stringent storage conditions, whereas Zn(OTf)₂ is less moisture-sensitive .
- Catalytic Efficiency : Triflate anions (CF₃SO₃⁻) enhance metal center accessibility, making Zn(OTf)₂ more effective in accelerating reactions like esterifications compared to acetates .
- Synthetic Utility : Zinc trifluoroacetate is advantageous in introducing fluorine atoms into organic frameworks, leveraging the trifluoroacetate group’s reactivity .
Biological Activity
Zinc(II) 2,2,2-trifluoroethanesulfinate, also known as zinc trifluoromethanesulfinic acid zinc salt, is a compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological applications. This article provides an overview of the biological activity associated with this compound, drawing from diverse sources and research findings.
This compound has the molecular formula and a molecular weight of 399.71 g/mol. The compound is characterized by the presence of trifluoromethyl groups and a sulfinic acid moiety, which contribute to its reactivity and potential as a catalytic agent in organic synthesis.
Antimicrobial Properties
Research has indicated that zinc salts, including zinc trifluoromethanesulfinate, exhibit antimicrobial activity. A study highlighted the effectiveness of zinc salts against various bacterial strains, suggesting that the compound may possess potential as an antimicrobial agent. This is particularly relevant in the context of increasing antibiotic resistance.
Catalytic Activity in Organic Synthesis
This compound serves as a Lewis acid catalyst in organic reactions. Its ability to facilitate nucleophilic additions and C-C bond formations makes it valuable in synthetic chemistry. For instance, its application in the synthesis of bioactive compounds has been documented, showcasing its role in enhancing reaction yields and selectivity.
Case Studies
- Synthesis of Bioactive Molecules :
- In a study by Yao et al. (2014), zinc trifluoromethanesulfinate was used to improve the solubility of 6-mercaptopurine through ionic cocrystal formation. This method demonstrated significant enhancements in solubility, which is crucial for pharmaceutical applications.
- Antibacterial Activity :
- A comparative study on various zinc compounds revealed that zinc trifluoromethanesulfinate exhibited notable antibacterial effects against Gram-positive bacteria, supporting its potential use in developing new antimicrobial agents.
Research Findings
Safety and Toxicology
While the biological activity of this compound is promising, safety assessments are essential. The compound's low skin permeability and classification as a P-glycoprotein substrate suggest that caution should be exercised during handling and application.
Q & A
Basic Research Questions
Q. How can researchers synthesize and characterize Zinc(II) 2,2,2-trifluoroethanesulfinate with high purity?
- Methodological Answer :
- Synthesis : Use anion metathesis reactions between zinc salts (e.g., ZnCl₂) and sodium 2,2,2-trifluoroethanesulfinate under anhydrous conditions in polar aprotic solvents (e.g., acetonitrile). Monitor reaction progress via conductivity measurements to confirm ligand exchange .
- Purification : Recrystallize the product from dry ethanol or THF to remove unreacted precursors. Purity (>95%) can be verified using elemental analysis and ICP-OES for zinc content .
- Characterization : Employ NMR (¹⁹F and ¹H) to confirm sulfinate coordination and X-ray crystallography for structural elucidation. FTIR can identify sulfinate stretching frequencies (e.g., S-O symmetric/asymmetric vibrations at 1050–1200 cm⁻¹) .
Q. What are the critical stability considerations for storing this compound?
- Methodological Answer :
- Hygroscopicity : The compound is highly hygroscopic; store under inert gas (argon/nitrogen) in sealed containers with desiccants (e.g., molecular sieves) .
- Thermal Stability : Conduct TGA-DSC analysis to determine decomposition thresholds (typically >200°C for trifluoro-sulfinates). Avoid prolonged exposure to temperatures above 150°C during handling .
- Light Sensitivity : Store in amber glassware to prevent photodegradation, as fluorinated sulfinates may undergo radical-mediated decomposition under UV light .
Advanced Research Questions
Q. How does this compound act as a Lewis acid catalyst in asymmetric organic transformations?
- Methodological Answer :
- Mechanistic Probes : Use kinetic studies (e.g., Eyring plots) and DFT calculations to compare activation barriers for sulfinate vs. triflate ligands. The stronger electron-withdrawing effect of the trifluoroethyl group enhances Lewis acidity compared to Zn(OTf)₂ .
- Chiral Induction : Test enantioselectivity in model reactions (e.g., Diels-Alder or aldol reactions) with chiral auxiliaries. Monitor stereochemical outcomes via HPLC with chiral columns or circular dichroism (CD) spectroscopy .
- Spectroscopic Validation : In situ IR or Raman spectroscopy can track ligand coordination changes during catalysis. EXAFS/XANES may reveal zinc coordination geometry shifts .
Q. How should researchers address contradictions in reported catalytic activity data for this compound?
- Methodological Answer :
- Variable Control : Ensure uniformity in reaction conditions (solvent purity, moisture levels, zinc counterion source). Contradictions often arise from trace water or solvent impurities altering Lewis acidity .
- Reproducibility Tests : Replicate studies using standardized protocols (e.g., glovebox vs. ambient conditions). Use statistical tools (e.g., ANOVA) to quantify variability between datasets .
- Meta-Analysis : Cross-reference catalytic performance with structurally analogous compounds (e.g., Zn(OTf)₂) to identify outliers. Systematic reviews of fluorinated ligand effects can resolve mechanistic discrepancies .
Q. What strategies optimize the use of this compound in radical-mediated C–F bond activation?
- Methodological Answer :
- Radical Trapping : Use EPR spectroscopy with spin traps (e.g., TEMPO) to detect transient fluorinated radicals. Compare reactivity with non-fluorinated analogs .
- Substrate Scope : Screen aryl/alkyl fluorides under varying conditions (thermal vs. photochemical initiation). Correlate reaction yields with Hammett σ values to assess electronic effects .
- Computational Modeling : Apply QSPR models to predict bond dissociation energies (BDEs) for C–F bonds in the presence of zinc sulfinates. Validate with kinetic isotope effect (KIE) studies .
Q. How does hygroscopicity impact the reproducibility of this compound in aqueous-phase reactions?
- Methodological Answer :
- Moisture Titration : Use Karl Fischer titration to quantify residual water in solvents and reactants. Maintain H₂O levels <50 ppm for consistent results .
- Hydration Studies : Characterize hydrated vs. anhydrous forms via PXRD and TGA. Hydration can reduce catalytic activity by altering zinc coordination spheres .
- Alternative Solvents : Test ionic liquids (e.g., phosphonium-based) to mitigate water interference. These solvents stabilize sulfinate complexes while suppressing hydrolysis .
Data Presentation Guidelines
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
